3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride
Overview
Description
3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride is a chemical compound that has garnered significant interest due to its unique properties and potential applications in various fields of research and industry. This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride in dimethylformamide at room temperature . The resulting 3-fluoro-2-nitropyridine is then subjected to reduction and subsequent methylation to yield 3-fluoro-N,N-dimethylpyridin-2-amine, which is finally converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group in precursor compounds can be reduced to an amine group.
Methylation: Introduction of methyl groups to the nitrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Tetrabutylammonium fluoride in dimethylformamide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Methylation: Methyl iodide in the presence of a base such as potassium carbonate.
Major Products
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 3-fluoro-2-aminopyridine.
Methylation: 3-fluoro-N,N-dimethylpyridin-2-amine.
Scientific Research Applications
3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can result in altered enzyme activity, receptor binding, or other biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N,N-dimethylpyridin-3-amine
- 4-fluoro-N,N-dimethylpyridin-2-amine
- 3-chloro-N,N-dimethylpyridin-2-amine
Uniqueness
3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride is unique due to the specific position of the fluorine atom on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom at the 3-position can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-fluoro-N,N-dimethylpyridin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-10(2)7-6(8)4-3-5-9-7;/h3-5H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWGWRYGYFFEAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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